molecular formula C14H12N2S2 B13733681 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole CAS No. 21181-94-2

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B13733681
CAS No.: 21181-94-2
M. Wt: 272.4 g/mol
InChI Key: WVFDNLKTPXHTCJ-UHFFFAOYSA-N
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Description

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via a sulfanyl (-S-) group to a 2-(pyridin-2-yl)ethyl moiety. The benzothiazole scaffold is renowned for its pharmacological relevance, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Properties

CAS No.

21181-94-2

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

2-(2-pyridin-2-ylethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C14H12N2S2/c1-2-7-13-12(6-1)16-14(18-13)17-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10H2

InChI Key

WVFDNLKTPXHTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(2-bromoethyl)pyridine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Core Structure Substituent/Linker Key Features
2-(2-Pyridylthio)benzothiazole (CAS 60786-69-8) Benzothiazole Direct pyridin-2-ylthio (-S-C5H4N) Lacks ethyl spacer; shorter linkage may reduce flexibility and solubility.
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole Benzodiazole 2-(3-Methylphenoxy)ethyl linker Benzodiazole core (vs. benzothiazole) alters electronic properties and bioactivity.
2-[1-((4-Chlorophenyl)sulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole Benzothiazole Sulfonyl-pyrrolidinyl group Sulfonyl group increases electron-withdrawing character and steric bulk.
2-[3-(1,3-Benzothiazol-2-yl)-2,2-dimethylpropyl]-benzothiazole Benzothiazole Bulky dimethylpropyl group Enhanced steric hindrance; may reduce membrane permeability.

Key Observations :

  • Core Heteroatoms : Replacing benzothiazole with benzodiazole (as in ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and acidity.
  • Electron Effects : Sulfonyl groups (e.g., ) increase polarity and metabolic stability but may reduce passive diffusion across cell membranes.
Physicochemical Properties
  • Solubility : The pyridinyl-ethyl group likely improves aqueous solubility compared to purely aromatic derivatives (e.g., ).
  • Melting Points : Benzothiazoles with polar substituents (e.g., acetamide in ) exhibit higher melting points (>200°C) due to hydrogen-bonding networks.

Computational and Crystallographic Insights

  • DFT Studies : Becke’s hybrid functional (B3LYP) could model electronic properties, predicting HOMO-LUMO gaps influenced by the pyridinyl group’s electron-donating effects.
  • Crystallography: SHELXL has resolved structures of related compounds (e.g., cobalt complexes in ), revealing planar benzothiazole cores and non-covalent interactions critical for crystal packing.

Biological Activity

2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole is a compound that combines a benzothiazole core with a pyridine ring through a sulfanyl bridge. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C14H12N2S2, with a molecular weight of 272.4 g/mol .

Chemical Structure and Properties

The compound features:

  • Benzothiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Pyridine Substituent : Enhances solubility and bioavailability.
  • Sulfanyl Linkage : Often increases reactivity and interaction with biological targets.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial effects. In vitro studies indicate that the compound exhibits activity against various bacterial strains, which is attributed to its ability to disrupt microbial cell functions .

Anticancer Potential

Research has shown that compounds containing the benzothiazole structure can inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related enzymes suggest potential as an anticancer agent .

The biological activity of this compound is largely mediated through:

  • Enzyme Inhibition : It interacts with enzymes involved in critical biochemical pathways.
  • Receptor Modulation : The compound may influence receptor activity, further enhancing its therapeutic potential.

Study on α-Amylase Inhibition

A recent study explored the inhibitory effects of benzothiazole derivatives on α-amylase, an enzyme crucial for carbohydrate metabolism. The synthesized compounds showed promising inhibition rates, with some derivatives achieving up to 87.5% inhibition at specific concentrations . Molecular docking studies indicated favorable interactions between the most potent inhibitors and the enzyme's active site.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among other benzothiazole derivatives:

Compound NameStructureBiological Activity
BenzothiazoleBenzothiazole StructureAntimicrobial, Anticancer
2-AminobenzothiazoleAminobenzothiazole StructureAntifungal, Antiparasitic
4-MethylbenzothiazoleMethylbenzothiazole StructureAntibacterial
This compound Unique thioether linkage enhances solubility and bioavailability Potential anticancer and antimicrobial agent

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